Structural Differentiation: Unsubstituted Benzamide vs. Electronically Modified Analogs Determines Hydrogen-Bonding and Steric Profiles
CAS 1428380-41-9 bears an unsubstituted benzamide terminus, whereas the closest commercially available analog, N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(dimethylamino)benzamide (CAS 1428357-88-3), incorporates a meta-dimethylamino group, and N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-(trifluoromethoxy)benzamide (CAS 1428365-62-1) carries a para-OCF₃ substituent . In the 2-(1H-pyrazol-1-yl)thiazole EP1 antagonist series, substitution on the pendant aromatic ring directly modulated potency; compound 25 (IC₅₀ = 20 nM) differed from compound 1 (IC₅₀ = 200 nM) primarily through modifications at analogous positions, demonstrating that even single-atom changes alter target engagement by >10-fold [1]. The unsubstituted benzamide presents a distinct hydrogen-bond donor/acceptor profile (NH and C=O) without the steric shielding or electronic perturbation introduced by dimethylamino or trifluoromethoxy groups.
| Evidence Dimension | Benzamide substitution pattern and predicted molecular properties |
|---|---|
| Target Compound Data | Unsubstituted benzamide; MW = 298.4 g/mol; H-bond donors = 1 (amide NH); H-bond acceptors = 4 (amide C=O, thiazole N, pyrazole N atoms) |
| Comparator Or Baseline | CAS 1428357-88-3: 3-(dimethylamino)benzamide; MW = 341.4 g/mol; CAS 1428365-62-1: 4-(OCF₃)benzamide; MW = 382.4 g/mol; EP1 lead compound 1: IC₅₀ = 200 nM (Thromboxane A2 receptor); compound 25: IC₅₀ = 20 nM (EP1 receptor) |
| Quantified Difference | Molecular weight reduction of 43.0 g/mol (12.6%) vs. dimethylamino analog; 84.0 g/mol (22.1%) vs. OCF₃ analog; Class-level EP1 IC₅₀ range of 20–200 nM demonstrates substitution sensitivity |
| Conditions | Structural comparison based on publicly available CAS registry data (Chemsrc); biological IC₅₀ data from Atobe et al. EP1 receptor antagonist assay (BindingDB/ChEMBL) for class reference compounds, not for CAS 1428380-41-9 itself |
Why This Matters
The unsubstituted benzamide provides a sterically unencumbered, electronically neutral pharmacophore that may serve as a minimal-structure control or a synthetic elaboration point, distinct from pre-functionalized analogs that commit the user to specific electronic and steric properties without experimental validation.
- [1] Atobe M, Naganuma K, Kawanishi M, Morimoto A, Kasahara K, Ohashi S, Suzuki H, Hayashi T, Miyoshi S. SAR-based optimization of 2-(1H-pyrazol-1-yl)-thiazole derivatives as highly potent EP1 receptor antagonists. Bioorg Med Chem Lett. 2013;23(24):6569–76. BindingDB entry: IC₅₀ = 200 nM (Thromboxane A2 receptor); compound 25 IC₅₀ = 20 nM (EP1). View Source
